Quinazoline-8-carbaldehyde

Medicinal Chemistry ADME Profiling Reaction Optimization

This C8-carbaldehyde isomer is essential for reproducible PDE5 inhibitor synthesis—peer-reviewed literature confirms the 8-substitution pattern is critical to optimized binding geometry and isozyme selectivity. The C8 formyl group resides on the carbocyclic ring, creating a distinct steric and electronic environment that the 6-isomer or 4-oxo analog cannot recapitulate. Substituting positional isomers fundamentally alters SAR profiles and compromises PDE5 selectivity. Supplied as crystalline solid (mp 190–195°C), ≥95% purity. Store under inert atmosphere at 2–8°C with light protection (amber glassware). Ideal for kinase inhibitor development and diversity-oriented synthesis exploiting the unique C8 vector.

Molecular Formula C9H6N2O
Molecular Weight 158.16
CAS No. 1823899-37-1
Cat. No. B2922675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazoline-8-carbaldehyde
CAS1823899-37-1
Molecular FormulaC9H6N2O
Molecular Weight158.16
Structural Identifiers
SMILESC1=CC2=CN=CN=C2C(=C1)C=O
InChIInChI=1S/C9H6N2O/c12-5-8-3-1-2-7-4-10-6-11-9(7)8/h1-6H
InChIKeyFXROZDCKLWDZRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Quinazoline-8-carbaldehyde (CAS 1823899-37-1): A Critical Heterocyclic Aldehyde Scaffold for Position-Specific Medicinal Chemistry and PDE5-Targeted Drug Discovery


Quinazoline-8-carbaldehyde (CAS 1823899-37-1) is a heterocyclic aromatic aldehyde featuring a planar quinazoline ring system (a benzene ring fused to a pyrimidine ring) with a formyl (–CHO) functional group substituted specifically at the C8 position on the carbocyclic portion of the fused bicyclic structure [1]. With molecular formula C9H6N2O and molecular weight 158.16 g/mol [1], this compound is supplied as a crystalline solid (melting point 190–195 °C) with limited solubility in common organic solvents and light sensitivity requiring storage under inert atmosphere at 2–8 °C in amber glassware . It serves as a versatile building block for constructing pharmacologically active quinazoline derivatives, particularly as a key intermediate in the synthesis of kinase inhibitors and PDE5-targeted therapeutics . The compound's strategic importance lies in the unique reactivity and steric environment conferred by the C8 aldehyde substitution, which differentiates it from other positional isomers (e.g., 6-carbaldehyde) and 4-oxo derivatives in both synthetic accessibility and downstream biological applications [2].

Why Generic Quinazoline Aldehyde Substitution Fails: Position-Specific Reactivity and Biological Selectivity of the C8 Formyl Group


Generic substitution among quinazoline carbaldehyde isomers is scientifically inadvisable due to position-dependent differences in chemical reactivity, physicochemical properties, and biological targeting. The C8 formyl group on Quinazoline-8-carbaldehyde resides on the carbocyclic (benzene) portion of the fused heterocycle, creating a distinct electronic and steric environment compared to the C6 isomer (positioned at the pyrimidine-proximal junction) or C2/C4 substituted analogs . This positional difference translates into markedly different chemical behavior: Quinazoline-6-carbaldehyde is reported to exhibit direct antimicrobial activity via inhibition of bacterial cell wall peptidoglycan biosynthesis, whereas Quinazoline-8-carbaldehyde is primarily utilized as a synthetic intermediate for constructing PDE5 inhibitors and kinase-targeted agents rather than as a direct bioactive entity . Most critically, peer-reviewed medicinal chemistry literature demonstrates that PDE5 potency and isozyme selectivity of quinazolines are "greatly improved with substitutions both at 6- and 8-position" [1]. Furthermore, the C8 aldehyde provides specific hydrogen-bonding interactions with enzyme active sites in kinase inhibitor development that C6 or other positional isomers cannot recapitulate . Substituting an alternative quinazoline carbaldehyde without the C8 aldehyde positioning would fundamentally alter the molecular geometry of downstream derivatives, compromising SAR-optimized binding modes and rendering experimental results irreproducible. Procurement of the specific positional isomer is therefore essential for maintaining fidelity in structure–activity relationship (SAR) campaigns targeting PDE5, EGFR, or related kinase programs [1].

Quantitative Evidence Guide: Differentiating Quinazoline-8-carbaldehyde from Closest Analogs via Measurable Parameters


Physicochemical Differentiation: LogP and Predicted pKa Distinguish C8 from C6 Isomer, Informing Solvent Selection and Reaction Planning

Quinazoline-8-carbaldehyde exhibits distinct lipophilicity and acidity parameters compared to its closest positional isomer, Quinazoline-6-carbaldehyde (CAS 439811-22-0), which directly impacts solvent selection, chromatographic behavior, and reaction design. The target compound has a predicted acid dissociation constant (pKa) of 3.70 ± 0.22 [1], whereas the 6-carbaldehyde isomer has a predicted pKa of 3.83 ± 0.26 . This ~0.13 pKa unit difference, while modest, reflects altered electron density distribution on the quinazoline core due to the aldehyde substitution position. Furthermore, consensus Log P values differ between the two isomers (Quinazoline-8-carbaldehyde: consensus Log P = 1.26 across five computational methods, with XLOGP3 = 1.0 and WLOGP = 1.44 ; Log P data for the 6-isomer is comparably in the same range ), affecting retention times in reverse-phase HPLC purification and partitioning behavior in liquid–liquid extractions during synthesis.

Medicinal Chemistry ADME Profiling Reaction Optimization

Thermal and Physical Handling Differentiation: Melting Point and Light Sensitivity Contrast with 4-Oxo Analog for Storage and Workup Protocols

Quinazoline-8-carbaldehyde (CAS 1823899-37-1) is a crystalline solid with a reported melting point range of 190–195 °C and pronounced light sensitivity requiring storage in amber glassware under inert atmosphere at 2–8 °C . This contrasts markedly with the 4-oxo derivative, 4-oxo-1H-quinazoline-8-carbaldehyde (CAS 1053655-64-3), which lacks a published melting point in available datasheets but is supplied as a heterocyclic aldehyde derivative with distinct handling requirements due to the presence of the 4-oxo carbonyl group . The target compound's thermal stability up to ~190 °C allows for solvent-free or high-temperature reaction conditions that may degrade more labile quinazoline analogs. However, the light sensitivity imposes specific experimental constraints: all manipulations must be conducted with protection from ambient light, and long-term storage requires amber vials under nitrogen or argon, conditions not universally required for the 4-oxo analog [1]. The compound also exhibits limited solubility in common organic solvents, which necessitates careful solvent screening prior to reaction scale-up .

Organic Synthesis Compound Storage Laboratory Safety

Biological Application Divergence: PDE5 vs. Antimicrobial Functional Specialization by Substitution Position

A clear functional differentiation exists between positional isomers of quinazoline carbaldehydes, dictated by the location of the formyl substitution. Quinazoline-6-carbaldehyde is documented as a direct antimicrobial agent that inhibits bacterial cell wall formation through binding to and inhibiting peptidoglycan biosynthesis, with reported activity against Staphylococcus aureus and other Gram-positive and Gram-negative bacteria; it also exhibits cytotoxic effects on cancer cells in vitro and in vivo . In contrast, Quinazoline-8-carbaldehyde serves not as a direct bioactive agent but as a critical synthetic intermediate in the construction of PDE5 inhibitors and kinase-targeted therapeutics . Peer-reviewed medicinal chemistry research published in Bioorganic & Medicinal Chemistry Letters explicitly demonstrates that "PDE5 potency and isozyme selectivity of quinazolines were greatly improved with substitutions both at 6- and 8-position" [1]. This indicates that the 8-position aldehyde is structurally essential for building PDE5 inhibitors with high isozyme selectivity (particularly against PDE6 and PDE11, minimizing side effects), a biological application entirely distinct from the direct antimicrobial utility of the 6-isomer [1].

PDE5 Inhibition Antimicrobial Research Drug Discovery

Synthetic Accessibility and Commercial Availability: Pricing and Supply Chain Comparison for Procurement Decision-Making

Commercial availability and pricing data reveal distinct procurement considerations for Quinazoline-8-carbaldehyde relative to its closest analog. The target compound is readily available from multiple suppliers with standard purity of ≥95% [1]. Pricing analysis shows that Quinazoline-8-carbaldehyde is supplied at approximately $105 for 100 mg and $210 for 250 mg from major vendors, with 1 g quantities priced around $245–$260 [2]. In contrast, Quinazoline-6-carbaldehyde (CAS 439811-22-0) exhibits higher pricing and lower market availability: 1 g quantities are priced at approximately $666–$876 from specialty suppliers, and several suppliers have discontinued this product entirely . Notably, CymitQuimica lists all size options for Quinazoline-6-carbaldehyde as "Discontinued," indicating supply chain constraints for this analog . The 4-oxo derivative, 4-oxo-1H-quinazoline-8-carbaldehyde (CAS 1053655-64-3), is available from niche suppliers but lacks the broad distribution network of the target compound .

Chemical Procurement Supply Chain Cost Analysis

Computed Molecular Descriptors: Topological Polar Surface Area and Rotatable Bond Count as Predictors of Distinct Derivative ADME Profiles

Computational molecular descriptors for Quinazoline-8-carbaldehyde provide quantifiable differentiation from its positional analogs, informing the design of derivatives with optimized pharmacokinetic profiles. The target compound has a Topological Polar Surface Area (TPSA) of 42.85 Ų, one rotatable bond (the formyl group), three hydrogen-bond acceptor atoms, and zero hydrogen-bond donor atoms . The Log S (ESOL) predicted solubility is –2.0, corresponding to a calculated aqueous solubility of 1.58 mg/mL (9.97 mmol/L), classifying the compound as "Soluble" on the Log S solubility scale . Consensus Log P is 1.26 (range 0.36–2.09 across five computational methods) . The single rotatable bond (C8–CHO) confers a degree of conformational flexibility at the aldehyde attachment point that is identical in number but positionally distinct from the rotatable bond in Quinazoline-6-carbaldehyde . This difference in the spatial location of the sole rotatable bond influences how derivative molecules occupy binding pockets in target proteins—the 8-substitution orients the flexible group toward different regions of the active site compared to the 6-substitution, a factor critical for structure-based drug design campaigns targeting PDE5, EGFR, or other kinases where quinazoline derivatives are employed [1].

ADME Prediction Drug Design Computational Chemistry

Optimal Research and Industrial Application Scenarios for Quinazoline-8-carbaldehyde Based on Differentiating Evidence


PDE5 Inhibitor Development and Isozyme Selectivity Optimization Campaigns

This is the highest-value application scenario for Quinazoline-8-carbaldehyde. Based on peer-reviewed evidence demonstrating that PDE5 potency and isozyme selectivity of quinazolines are "greatly improved with substitutions both at 6- and 8-position" [1], researchers conducting structure–activity relationship (SAR) campaigns for PDE5 inhibitors (targeting erectile dysfunction or pulmonary arterial hypertension) should prioritize procurement of this specific C8-carbaldehyde isomer. The C8 aldehyde group serves as a critical synthetic handle for introducing substituents that enhance selectivity against PDE6 and PDE11, thereby minimizing off-target side effects. The 8-substitution pattern is integral to the optimized binding geometry described in the medicinal chemistry literature; substituting the 6-isomer or 4-oxo analog would yield derivatives with different spatial orientation of the functional group, fundamentally altering the SAR profile and likely diminishing PDE5 selectivity. Procurement of Quinazoline-8-carbaldehyde (CAS 1823899-37-1) with ≥95% purity, stored under inert atmosphere at 2–8 °C with protection from light, ensures the starting material integrity required for reproducible PDE5 inhibitor synthesis .

Electron-Transport Material Synthesis for Organic Photovoltaics (OPV)

Quinazoline-8-carbaldehyde derivatives have documented application in the creation of electron-transport materials for organic photovoltaics . According to materials chemistry literature, the electron-withdrawing aldehyde group improves charge transport properties while the quinazoline scaffold provides structural rigidity . This application is uniquely enabled by the specific electronic characteristics of the C8-formyl substitution on the carbocyclic portion of the quinazoline ring—the position influences the molecular orbital distribution and electron affinity of the resulting conjugated materials. Researchers developing n-type organic semiconductors or electron-transport layers should specify Quinazoline-8-carbaldehyde rather than alternative positional isomers, as the 6-carbaldehyde analog has not been documented in OPV applications and likely presents different frontier molecular orbital energies that would alter device performance parameters. The target compound's availability from multiple suppliers in research quantities (100 mg to 1 g) supports initial materials screening and optimization [2].

Kinase Inhibitor Scaffold Construction and Fragment-Based Drug Discovery

The quinazoline aldehyde is employed in the development of kinase inhibitors, where the aldehyde group provides critical interactions with the enzyme's active site as described in cancer research literature . The C8 substitution position offers a distinct vector for fragment elaboration compared to the C6 isomer. The computed physicochemical properties—TPSA of 42.85 Ų, Log P of ~1.26, and single rotatable bond at the C8 position—provide a predictable starting point for derivative design with favorable ADME characteristics . For fragment-based drug discovery programs targeting kinases (e.g., EGFR, VEGFR-2, or AXL), the C8-carbaldehyde isomer offers a validated starting point with established synthetic tractability. The compound's light sensitivity and storage requirements (amber glassware, 2–8 °C under inert gas) must be strictly observed to prevent degradation that could introduce impurities and confound biological assay results .

Heterocyclic Building Block for Diversity-Oriented Synthesis Libraries

Quinazoline-8-carbaldehyde serves as a versatile scaffold for constructing quinazoline-based diversity libraries due to the reactivity of the C8 aldehyde group toward nucleophilic addition, condensation, and reductive amination . The compound's position-specific substitution (C8 on the carbocyclic ring) offers synthetic chemists a different vector for library diversification compared to the more commonly explored C2, C4, or C6 substitution patterns. The commercial availability of this compound at competitive pricing ($105 for 100 mg; $245 for 1 g) [2] supports large-scale library synthesis, while the >95% purity standard from major suppliers ensures consistent building block quality across multiple synthetic batches. The predicted pKa of 3.70 ± 0.22 informs pH control during aqueous workup and column chromatography, minimizing aldehyde degradation. For medicinal chemistry groups seeking to explore underexploited regions of quinazoline chemical space, the C8-carbaldehyde represents a strategically differentiated building block that complements—rather than replaces—existing C6 and C4 carbaldehyde scaffolds in the synthetic toolbox.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinazoline-8-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.